

Application Note: Synthesis and Isolation of Theophylline EP Impurity C Reference Standard

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Compound of Interest

Compound Name: Theophylline EP impurity C

Cat. No.: B195704



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Introduction

Theophylline, a methylxanthine derivative, is a widely used pharmaceutical agent for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The European Pharmacopoeia (EP) mandates strict control over impurities in active pharmaceutical ingredients (APIs). **Theophylline EP Impurity C**, chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a specified impurity that must be monitored and controlled during the manufacturing process of Theophylline.^{[1][2][3]} The availability of a highly characterized reference standard for Impurity C is crucial for accurate analytical method development, validation, and routine quality control of Theophylline.^{[2][4]} This application note provides a detailed protocol for the synthesis and isolation of **Theophylline EP Impurity C** as a reference standard.

Chemical Structures

Compound	Structure
Theophylline	 Theophylline Structure
Theophylline EP Impurity C	 Theophylline EP Impurity C Structure

Synthesis of Theophylline EP Impurity C

The synthesis of **Theophylline EP Impurity C** can be achieved through the formylation of 5,6-diamino-1,3-dimethyluracil. This precursor is a known intermediate in the Traube purine synthesis, a common method for preparing xanthine derivatives like theophylline.[5]

Experimental Protocol: Synthesis

Materials:

- 5,6-diamino-1,3-dimethyluracil
- Formic acid (98-100%)
- Sodium hydroxide
- Hydrochloric acid
- Deionized water
- Ethanol
- Ethyl acetate
- Hexane
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5,6-diamino-1,3-dimethyluracil (1 equivalent) in formic acid (10 volumes).
- **Reaction:** Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold deionized water (20 volumes).
- **Neutralization and Precipitation:** Neutralize the aqueous solution by the slow addition of a saturated sodium hydroxide solution until a pH of 7 is reached. A precipitate of **Theophylline EP Impurity C** will form.
- **Filtration and Washing:** Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).
- **Drying:** Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Isolation and Purification of Theophylline EP Impurity C

The crude product obtained from the synthesis requires purification to meet the stringent purity requirements for a reference standard. Recrystallization is a suitable method for this purpose.

Experimental Protocol: Isolation and Purification

Materials:

- Crude **Theophylline EP Impurity C**
- Ethanol
- Deionized water
- Activated charcoal
- Filtration apparatus

Procedure:

- **Recrystallization:** Dissolve the crude **Theophylline EP Impurity C** in a minimal amount of a boiling mixture of ethanol and water (e.g., 80:20 v/v).

- Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities and heat for a further 10 minutes.
- Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization and Data Presentation

The synthesized and purified **Theophylline EP Impurity C** should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques:

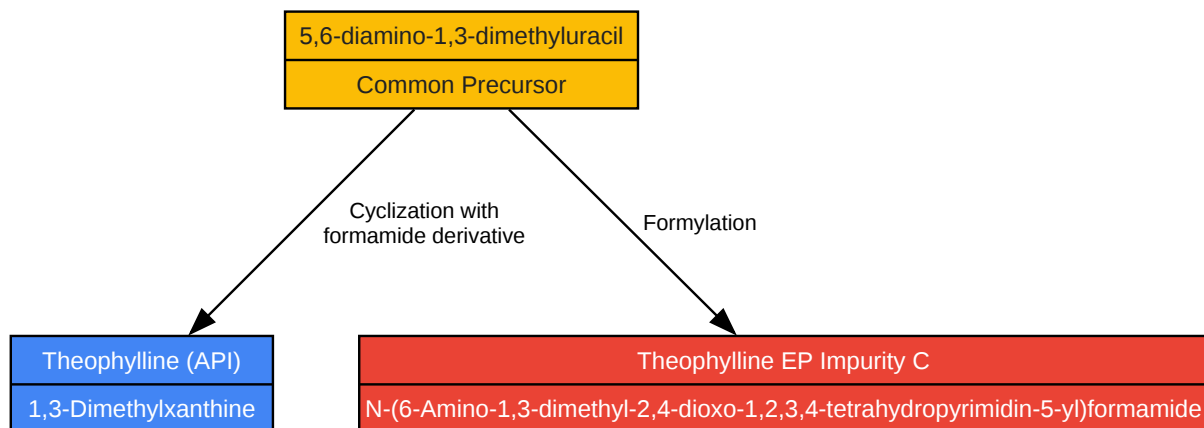
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Table 1: Hypothetical Quantitative Data for Synthesized **Theophylline EP Impurity C**

Parameter	Result	Method
Purity (HPLC)	99.8%	HPLC-UV at 272 nm[6]
Molecular Weight	198.18 g/mol	Mass Spectrometry (ESI+)
Melting Point	290-295 °C (decomposes)	Capillary Melting Point
¹ H NMR	Conforms to structure	400 MHz NMR (DMSO-d ₆)
¹³ C NMR	Conforms to structure	100 MHz NMR (DMSO-d ₆)
FTIR	Conforms to structure	KBr Pellet

Visualizations

Experimental Workflow



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